Mifamurtide sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

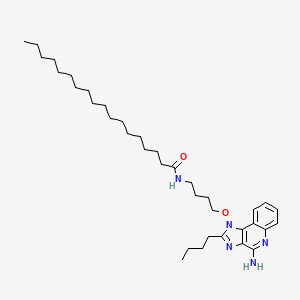

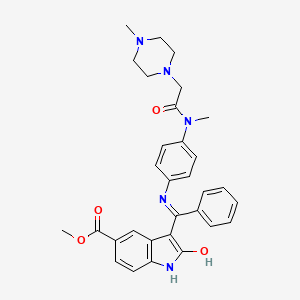

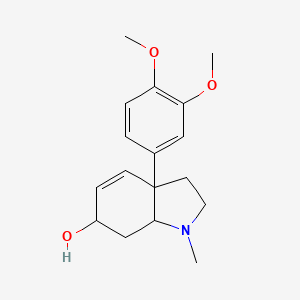

Junovan is a liposomal formulation of Muramyl Tripeptide Phosphatidylethanolamine, a fully synthetic derivative of muramyl dipeptide, which is a naturally occurring component of bacterial cell walls. It is specifically designed for in vivo targeting of macrophages by intravenous infusion. Junovan has been evaluated in clinical trials for the treatment of osteosarcoma, a type of bone cancer that predominantly affects adolescents and young adults .

Scientific Research Applications

Junovan has several scientific research applications, particularly in the fields of medicine and immunology:

Cancer Treatment: Junovan has been extensively studied for its use in treating osteosarcoma.

Immunotherapy: Junovan is used as an immune system stimulator, activating macrophages to destroy cancer cells. This makes it a valuable tool in immunotherapy research.

Drug Delivery Systems: The liposomal formulation of Junovan serves as a model for developing other liposome-based drug delivery systems.

Mechanism of Action

Mifamurtide works by activating macrophages and monocytes. It is a motif present in all gram-positive and gram-negative bacterial walls that is recognized by different signaling molecules and activators such as nucleotide-binding and oligomerization domain (NOD)-like receptors (NLRs) and toll-like receptors present in macrophages and monocytes . The overall result of MDP recognition leads to the production of proinflammatory cytokines and promotion of bactericidal and tumoricidal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Junovan is synthesized through a series of chemical reactions that involve the formation of Muramyl Tripeptide Phosphatidylethanolamine. The synthetic route typically includes the following steps:

Synthesis of Muramyl Dipeptide: This involves the coupling of N-acetylmuramyl-L-alanine with L-alanyl-D-isoglutamine.

Formation of Muramyl Tripeptide: The muramyl dipeptide is further coupled with an additional amino acid to form the tripeptide.

Attachment of Phosphatidylethanolamine: The muramyl tripeptide is then conjugated with phosphatidylethanolamine to form Muramyl Tripeptide Phosphatidylethanolamine.

Industrial Production Methods: The industrial production of Junovan involves large-scale synthesis of Muramyl Tripeptide Phosphatidylethanolamine, followed by its encapsulation into liposomes. The liposomal formulation is achieved through processes such as thin-film hydration and extrusion to ensure uniform size and distribution of the liposomes .

Chemical Reactions Analysis

Types of Reactions: Junovan primarily undergoes biochemical reactions within the body rather than traditional chemical reactions. These include:

Activation of Macrophages: Junovan activates macrophages, which are a type of white blood cell involved in the immune response.

Induction of Cytokine Production: The activated macrophages produce cytokines, which are signaling molecules that help in the immune response.

Common Reagents and Conditions:

Intravenous Infusion: Junovan is administered through intravenous infusion, allowing it to target macrophages in vivo.

Biological Conditions: The reactions occur under physiological conditions within the human body.

Major Products Formed:

Comparison with Similar Compounds

Junovan is unique in its specific targeting and activation of macrophages. Similar compounds include:

Muramyl Dipeptide: The precursor to Junovan, which also activates macrophages but lacks the liposomal formulation for targeted delivery.

Liposome-Encapsulated Drugs: Other drugs encapsulated in liposomes for targeted delivery, such as Doxil (liposomal doxorubicin), which is used in cancer treatment.

Junovan stands out due to its specific design for targeting macrophages and its demonstrated efficacy in treating osteosarcoma .

Properties

CAS No. |

90825-43-7 |

|---|---|

Molecular Formula |

C59H109N6NaO19P |

Molecular Weight |

1260.5 g/mol |

IUPAC Name |

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1 |

InChI Key |

DATHREMRBCGNHW-XNLRRNFISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mifamurtide sodium; CGP 19835A; L-MTP-PE; Junovan; Mepact; Muramyl tripeptide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)

![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)